Cas no 50-96-4 (Isoetharine Hydrochloride)
Isoetharine Hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Isoprenaline hydrochloride
- 2-benzenediol,4-(1-hydroxy-2-((1-methylethyl)amino)ethyl)-hydrochloride
- 3,4-dihydroxy-alpha-((isopropylamino)methyl)-benzylalcohohydrochloride
- alpha-(isopropylaminomethyl)-3,4-dihydroxybenzylalcoholhydrochloride
- euspiran
- isadrine
- isoprenalinechloride
- isopropylnorepinephrine-hydrochloride
- isoproterenolmonohydrochloride
- Isoetharine Hydrochloride
- 1,2-Benzenediol,4-[1-hydroxy-2-[(1-methylethyl)amino]butyl]-, hydrochloride (1:1)
- 4-[1-Hydroxy-2-(isopropylamino)butyl]-1,2-benzenediol hydrochlori de (1:1)
- 4-[1-hydroxy-2-(propan-2-ylamino)butyl]benzene-1,2-diol hydrochloride
- R2A Agar Medium
- Isoetarine hydrochloride
- CAA57692
- Isoetharine (hydrochloride)
- Isoetharine hydrochloride (USP)
- 1-(3,4-Dihydroxyphenyl)-2-isopropylamino-1-butanol hydrochloride
- (R,*)-(+/-)-4-[1-hydroxy-2-[(1-methylethyl)amino]butyl]pyrocatechol hydrochloride
- 50-96-4
- HY-B1481B
- CS-0031429
- Neoisuprel hydrochloride
- Etyprenaline hydrochloride
- LS-14246
- (R,*)-()-4-[1-hydroxy-2-[(1-methylethyl)amino]butyl]pyrocatechol hydrochloride
- SCHEMBL211343
- Neosuprel hydrochloride
- CHEMBL1200920
- Isoetarin hydrochloride
- 4-[1-hydroxy-2-(propan-2-ylamino)butyl]benzene-1,2-diol;hydrochloride
- Dilabron hydrochloride
- D02093
- Numotac hydrochloride
- Isoetharine hydrochloride [USP]
- DTXSID001018907
- BETA-2 (TN)
- BENZYL ALCOHOL, 3,4-DIHYDROXY-alpha-(1-(ISOPROPYLAMINO)PROPYL)-, HYDROCHLORIDE
- Bronkometer hydrochloride
- DB-241575
- 1,2-Benzenediol, 4-[1-hydroxy-2-[(1-methylethyl)amino]butyl]-, hydrochloride (1:1); 1,2-Benzenediol, 4-[1-hydroxy-2-[(1-methylethyl)amino]butyl]-, hydrochloride (9CI); Benzyl alcohol, 3,4-dihydroxy-a-[1-(isopropylamino)propyl]-, hydrochloride (7CI,8CI); P
-
- Inchi: 1S/C13H21NO3.ClH/c1-4-10(14-8(2)3)13(17)9-5-6-11(15)12(16)7-9;/h5-8,10,13-17H,4H2,1-3H3;1H
- InChI Key: MUFDLGGSOCHQOC-UHFFFAOYSA-N
- SMILES: Cl.OC(C1C=CC(=C(C=1)O)O)C(CC)NC(C)C
Computed Properties
- Exact Mass: 275.129
- Monoisotopic Mass: 275.129
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 5
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 5
- Complexity: 223
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 72.7A^2
Experimental Properties
- Color/Form: Gray white solid
- Boiling Point: 429.3ºC at 760mmHg
- Flash Point: 156.7ºC
- PSA: 72.72000
- LogP: 3.10070
Isoetharine Hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I815700-10mg |
Isoetharine Hydrochloride |
50-96-4 | 10mg |
$ 207.00 | 2023-04-15 | ||
| TRC | I815700-100mg |
Isoetharine Hydrochloride |
50-96-4 | 100mg |
$ 1642.00 | 2023-04-15 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-489251-10mg |
Isoetharine Hydrochloride, |
50-96-4 | 10mg |
¥2858.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-489251-10 mg |
Isoetharine Hydrochloride, |
50-96-4 | 10mg |
¥2,858.00 | 2023-07-10 |
Isoetharine Hydrochloride Related Literature
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
Additional information on Isoetharine Hydrochloride
The Chemical Profile and Therapeutic Applications of Isoetharine Hydrochloride (CAS No. 50-96-4)
Isoetharine Hydrochloride, chemically known as 1-(2-hydroxy-3-isopropylpropyl)-4-(2-hydroxyethyl)piperazine hydrochloride, is a compound with significant pharmacological relevance. Its molecular structure and pharmacodynamic properties have been extensively studied, particularly in the context of cardiovascular and respiratory therapeutic interventions. With a CAS number of 50-96-4, this compound has been utilized in various research and clinical settings due to its unique chemical and biological interactions.
The chemical structure of Isoetharine Hydrochloride features a piperazine ring substituted with hydroxyethyl and isopropyl groups, which contribute to its vasodilatory effects. This structural configuration allows it to interact with adrenergic receptors, particularly the β₂-adrenergic receptor, which is pivotal in mediating bronchodilation and vasodilation. The hydrochloride salt form enhances its solubility and bioavailability, making it a suitable candidate for pharmaceutical formulations.
In recent years, research on Isoetharine Hydrochloride has focused on its potential applications in the treatment of pulmonary hypertension and chronic obstructive pulmonary disease (COPD). Studies have demonstrated that this compound can selectively stimulate β₂-adrenergic receptors, leading to relaxation of pulmonary arteries and improved airflow. This mechanism has been particularly promising in patients with severe COPD, where bronchodilation is critical for symptom management.
Moreover, the pharmacokinetic profile of Isoetharine Hydrochloride has been a subject of interest. Its rapid onset of action and relatively short half-life make it suitable for acute therapeutic scenarios. However, this also necessitates careful dosing regimens to avoid potential side effects such as tachycardia and hypotension. Recent clinical trials have explored the use of Isoetharine Hydrochloride in combination with other bronchodilators to enhance therapeutic efficacy while minimizing adverse effects.
From a chemical synthesis perspective, the production of Isoetharine Hydrochloride involves multi-step organic reactions, including alkylation and acylation processes. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that pharmaceutical-grade material meets stringent regulatory standards. These advancements in synthetic chemistry have also enabled the exploration of novel derivatives of Isoetharine Hydrochloride, which may exhibit enhanced pharmacological properties.
The role of computational chemistry in understanding the behavior of Isoetharine Hydrochloride cannot be overstated. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at the atomic level. These insights have guided the design of more effective derivatives and have facilitated faster drug development pipelines. Additionally, computational studies have helped in identifying potential drug-drug interactions, thereby improving patient safety profiles.
Recent breakthroughs in mRNA therapy have also opened new avenues for the use of Isoetharine Hydrochloride. By integrating mRNA-based approaches with small molecule drugs like Isoetharine Hydrochloride, researchers aim to develop synergistic therapies for respiratory diseases. This combination therapy leverages the precision of mRNA delivery systems to enhance the localized action of drugs while minimizing systemic side effects.
Ethical considerations in pharmaceutical research are paramount when dealing with compounds like Isoetharine Hydrochloride. Ensuring that clinical trials are conducted with transparency and that patient consent is obtained are essential components of responsible drug development. Furthermore, environmental impact assessments must be conducted to evaluate the sustainability of synthetic processes used in producing Isoetharine Hydrochloride.
The future directions for research on Isoetharine Hydrochloride include exploring its potential in treating other cardiovascular conditions beyond pulmonary hypertension. Investigating its effects on blood pressure regulation and endothelial function could open new therapeutic modalities. Additionally, studying its interaction with other cellular pathways may reveal novel mechanisms that could be exploited for therapeutic benefit.
In conclusion, Isoetharine Hydrochloride (CAS No. 50-96-4) remains a significant compound in pharmaceutical research due to its well-characterized pharmacological properties and potential therapeutic applications. Ongoing studies continue to uncover new uses for this compound, driven by advancements in synthetic chemistry, computational biology, and mRNA therapy. As research progresses, it is anticipated that Isoetharine Hydrochloride will continue to play a crucial role in addressing unmet medical needs in respiratory and cardiovascular diseases.
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